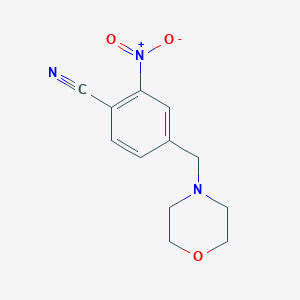
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile is an organic compound that features a morpholine ring attached to a benzene ring substituted with a nitro group and a nitrile group
Preparation Methods
The synthesis of 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile typically involves a multi-step process. One common method includes the reaction of 4-chloromethyl-2-nitrobenzonitrile with morpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The morpholine ring can be oxidized under specific conditions to form N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar compounds include:
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: This compound also features a morpholine ring and is used in similar applications.
5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has shown antinociceptive effects in animal models.
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, nitrile group, and morpholine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O3/c13-8-11-2-1-10(7-12(11)15(16)17)9-14-3-5-18-6-4-14/h1-2,7H,3-6,9H2 |
InChI Key |
NPUDCMRCXCUAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)

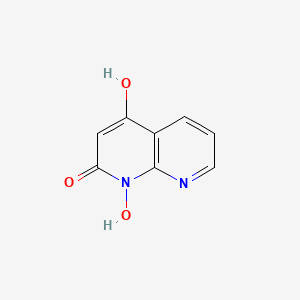
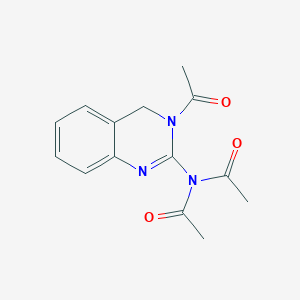
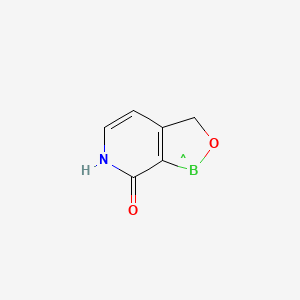
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
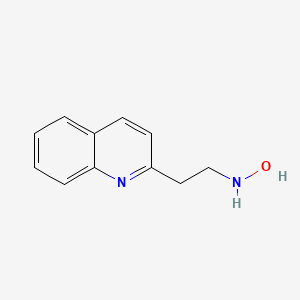


![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)

